molecular formula C17H20Cl2N2O4 B4197023 2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide

Cat. No.: B4197023
M. Wt: 387.3 g/mol
InChI Key: PZKXOEZNMGMBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide is a complex organic compound with a cyclopropane ring, dichloro and methyl substituents, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the dichloro and methyl groups, and attachment of the morpholine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-1-methylcyclopropanecarboxylic acid: Shares the cyclopropane ring and dichloro substituents but lacks the morpholine moiety.

    2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide: Similar structure with a thiadiazole ring instead of the morpholine moiety.

Uniqueness

2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O4/c1-16(11-17(16,18)19)15(23)20-12-2-4-13(5-3-12)25-10-14(22)21-6-8-24-9-7-21/h2-5H,6-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKXOEZNMGMBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-1-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.